![molecular formula C13H13F3O B15244068 Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- CAS No. 122902-06-1](/img/structure/B15244068.png)
Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-
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Overview
Description
Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- is a substituted cyclohexanone derivative featuring a trifluoromethylphenyl group at the 3-position of the cyclohexanone ring. This compound belongs to a class of aromatic ketones with significant electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(trifluoromethyl)phenyl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).
Reaction Mechanism: The reaction proceeds through a Friedel-Crafts acylation mechanism, where the cyclohexanone undergoes acylation with 4-(trifluoromethyl)benzene in the presence of the catalyst.
Industrial Production Methods
In industrial settings, the production of 3-(4-(trifluoromethyl)phenyl)cyclohexanone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for better control over reaction parameters and can handle large volumes of reactants.
Purification Steps: After the reaction, the product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-(trifluoromethyl)phenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-(trifluoromethyl)phenyl)cyclohexanone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-(trifluoromethyl)phenyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Methoxy Groups
- Cyclohexanone, 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl] (CAS: 73669-78-0, ): The methoxy (-OCH₃) group is electron-donating, enhancing the electron density of the aromatic ring. This contrasts with the electron-withdrawing -CF₃ group in the target compound, which reduces electron density and increases resistance to electrophilic substitution. Reactivity: Methoxy-substituted derivatives are more prone to oxidation and electrophilic aromatic substitution, whereas trifluoromethyl groups stabilize the ring against such reactions .
Trifluoromethyl vs. Acetyl Groups
- Cyclohexanone, 3-(4-acetylphenyl)- (CAS: 125530-11-2, ): The acetyl (-COCH₃) group is also electron-withdrawing but less sterically bulky than -CF₃.
Steric and Lipophilicity Considerations
- 3-[4-(1,1-Dimethylheptyl)-2-(phenylmethoxy)phenyl]cyclohexanone (CAS: 70434-13-8, ): The bulky 1,1-dimethylheptyl substituent increases lipophilicity, enhancing membrane permeability compared to the planar -CF₃ group. Applications: Bulky substituents are advantageous in drug design for improved bioavailability, whereas -CF₃ groups are preferred in agrochemicals for resistance to metabolic degradation .
Catalytic Hydrogenation Behavior
- Pd@mpg-C₃N₄ catalysts achieve >99% selectivity for cyclohexanone, suggesting that -CF₃ substituents might similarly resist over-reduction to alcohols due to electronic stabilization .
Data Table: Key Properties of Cyclohexanone Derivatives
Biological Activity
Cyclohexanone derivatives, particularly those substituted with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- is characterized by a cyclohexanone core with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, often leading to increased biological activity compared to non-fluorinated analogs.
1. Anticancer Activity
Recent studies indicate that cyclohexanone derivatives exhibit promising anticancer properties. For instance, functionalized cyclohexanones have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anticonvulsant Activity
The anticonvulsant potential of cyclohexanone derivatives has been explored in various animal models. Compounds containing the trifluoromethyl group have shown enhanced efficacy in reducing seizure activity.
Compound | Seizure Model | Dose (mg/kg) | Efficacy (%) | Reference |
---|---|---|---|---|
Trifluoromethyl cyclohexanone A | MES Test | 100 | 85 | |
Trifluoromethyl cyclohexanone B | PTZ Test | 300 | 90 |
3. Antibacterial Activity
Cyclohexanones have also demonstrated antibacterial properties, particularly against resistant strains of bacteria. The trifluoromethyl substitution has been correlated with improved antibacterial potency.
Structure-Activity Relationship (SAR)
The SAR studies for cyclohexanone derivatives highlight the importance of the trifluoromethyl group in enhancing biological activity. The following factors are critical:
- Electronics : The electronegative fluorine atoms increase electron density on adjacent atoms, affecting binding interactions with biological targets.
- Sterics : The bulky trifluoromethyl group can influence the conformation of the molecule, thereby affecting its interaction with enzymes or receptors.
- Hydrogen Bonding : The presence of functional groups that can participate in hydrogen bonding enhances binding affinity to target proteins.
Case Study 1: Anticancer Effects
A study evaluated a series of cyclohexanone derivatives for their anticancer activity against various human cancer cell lines. Results indicated that compounds with a trifluoromethyl substitution exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anticonvulsant Screening
In a comprehensive anticonvulsant screening program, several trifluoromethyl-substituted cyclohexanones were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Notably, one compound demonstrated a dose-dependent protective effect against seizures, suggesting potential therapeutic applications in epilepsy management.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(trifluoromethyl)phenyl]cyclohexanone, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or iodine-catalyzed thiolation (e.g., coupling cyclohexanone derivatives with arylthiols under iodine catalysis). For example, iodine-mediated reactions using 4-(trifluoromethyl)phenylthiol and cyclohexanone precursors can yield the target compound . Key intermediates are characterized via 1H NMR (e.g., cyclohexanone proton signals at δ 2.1–2.5 ppm) and HRMS to confirm molecular weight (e.g., calculated [M+H]+ for C13H11F3O: 256.22 g/mol) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the cyclohexanone ring (e.g., ketone carbonyl at ~208 ppm in 13C NMR) and trifluoromethyl group (distinct 19F NMR signals at ~-60 ppm). IR spectroscopy identifies the carbonyl stretch (~1710 cm−1). HRMS ensures molecular formula accuracy, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow OSHA/GHS guidelines: Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid skin/eye contact. The compound may cause respiratory irritation (H335) and skin corrosion (H315), as noted in safety data sheets for structurally similar ketones . Store in airtight containers at room temperature, away from oxidizing agents .
Q. How does the trifluoromethyl group influence the compound's reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions). It also increases metabolic stability in bioactive analogs, making the compound a candidate for pharmacological studies .
Q. What are the solubility and stability profiles under varying pH conditions?
- Methodological Answer : The compound is lipophilic (logP ~2.5–3.0) and soluble in organic solvents (e.g., DCM, THF). Stability tests in aqueous buffers (pH 2–12) show degradation under strongly acidic/basic conditions, requiring neutral pH for long-term storage .
Advanced Research Questions
Q. How can enantioselective synthesis of 3-[4-(trifluoromethyl)phenyl]cyclohexanone be optimized?
- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic precursors can achieve >90% enantiomeric excess. Monitor progress via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for its synthesis?
- Methodological Answer : Analyze variables like catalyst loading (e.g., iodine 5–10 mol%), solvent polarity (e.g., DMF vs. toluene), and reaction temperature. Reproduce experiments with controlled O2/moisture exclusion to assess reproducibility. Use DOE (Design of Experiments) to identify dominant factors .
Q. How can computational modeling predict bioactivity or metabolic pathways?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with cytochrome P450 enzymes or therapeutic targets (e.g., kinases). QSAR models based on trifluoromethyl analogs predict enhanced binding affinity due to hydrophobic and electrostatic interactions .
Q. What advanced techniques validate stereochemical outcomes in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For non-crystalline samples, use NOESY NMR to probe spatial proximity of substituents or compare experimental CD spectra with DFT-simulated spectra .
Q. How to design bioassays for evaluating its potential anti-inflammatory activity?
- Methodological Answer : Use in vitro models (e.g., LPS-induced TNF-α suppression in RAW 264.7 macrophages). Structure-activity studies on cyclohexenone analogs suggest cyclooxygenase-2 (COX-2) inhibition as a plausible mechanism. Include positive controls (e.g., celecoxib) and validate via Western blot for COX-2 expression .
Properties
CAS No. |
122902-06-1 |
---|---|
Molecular Formula |
C13H13F3O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h4-7,10H,1-3,8H2 |
InChI Key |
PXEDGGLZDRNQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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